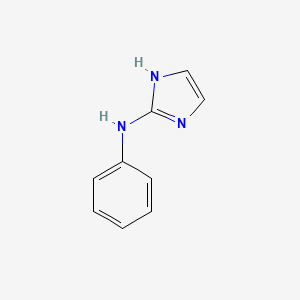

N-苯基-1H-咪唑-2-胺

货号:

B2675854

CAS 编号:

54707-87-8

分子量:

159.192

InChI 键:

YCAXQAUEKMQYQH-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

“N-Phenyl-1H-imidazol-2-amine” is a chemical compound with the CAS Number: 54707-87-8 . It has a molecular weight of 159.19 . The IUPAC name for this compound is N-phenyl-1H-imidazol-2-amine .

Synthesis Analysis

The synthesis of N-Phenyl-1H-imidazol-2-amine and its derivatives has been a subject of research in recent years . The synthesis process often involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resultant intermediate compounds are then treated with various reagents to yield the final derivatives .Molecular Structure Analysis

The molecular structure of N-Phenyl-1H-imidazol-2-amine consists of a phenyl group attached to an imidazole ring . The InChI code for this compound is 1S/C9H9N3/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-7H,(H2,10,11,12) .Physical and Chemical Properties Analysis

N-Phenyl-1H-imidazol-2-amine is a powder at room temperature . It has a melting point range of 131-134 degrees Celsius .科学研究应用

衍生物和中间体的合成

- N-苯基-1H-咪唑-2-胺用于合成各种化学衍生物。例如,(E)-N-亚苄基-2-苯基-1H-苯并[d]咪唑并[1,2-a]咪唑-3-胺衍生物通过涉及 2-氨基苯并咪唑、芳香醛和三甲基硅烷腈的四组分反应合成 (Chen, Lei, & Hu, 2013)。

- 报道了一种合成 1-甲基-4-苯基-1H-咪唑-2-胺(一种重要的药物中间体)的实用合成路线 (Zhou, Du, Shi, Fang, & Chen, 2018)。

药理学评价

- 对取代咪唑(包括 N-1-苯基 3-取代苯基吲哚 (2, 3) 咪唑)进行药理学评价,以确定潜在的抗惊厥活性 (Bhragual, Kumar, & Drabu, 2010)。

光催化和发光性质

- 基于三(4-(1H-咪唑-1-基)苯基)胺配体的金属有机框架表现出独特的光催化性能和小烃的选择性吸附 (Fu, Kang, & Zhang, 2014)。

- 合成了菲并咪唑/N,N-二苯萘-2-胺杂化化合物,用于蓝光发光器件,展示了显着的光物理和电化学性质 (Wang, Wu, Li, Yu, Su, Zhao, Li, & Yang, 2021)。

新型化合物的合成和表征

- 合成了衍生自 2-苯基-1H-咪唑-4-甲醛的新亚胺和联亚胺,并研究了它们的结构性质和络合稳定性常数 (Pařík & Chlupatý, 2014)。

- 开发了 4-(1H-苯并[d]咪唑-2-基)-1-苯基-1H-1,2,3-三唑-5-胺的合成,并研究了其电子和空间结构,以了解其潜在的抗乙型肝炎活性 (Ivachtchenko, Mitkin, Kravchenko, Kovalenko, Shishkina, Bunyatyan, Konovalova, Ivanov, Konovalova, & Langer, 2019)。

在有机电子学中的应用

- 基于三苯胺-菲并咪唑的材料的有机发光二极管 (OLED) 的合成和电致发光研究显示出有希望的器件性能 (Tagare, Ulla, Satyanarayan, & Vaidyanathan, 2018)。

安全和危害

未来方向

属性

IUPAC Name |

N-phenyl-1H-imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-7H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAXQAUEKMQYQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

The guanidine (b) was dissolved in HCl (5 mL, 6 M) at 0° C. and then stirred for 2 h. After the starting material was consumed, NaOH (25%) was added until a precipitate formed. This mixture was stirred for 30 min. The reaction was then poured into NaOH (0.5 M), extracted with CH2Cl2, dried and concentrated. Flash chromatography afforded (c) (0.95 g, 50%). 1H NMR (500 MHz, DMSO-d6) δ 8.58 (s, br, 1H), 7.34-6.74 (m, 5H), 6.68 (s, 2H), 6.62 (br, 2H), 3.82 (s, 6H), 3.73 (s, 3H). MS: 157.6 (M−H)−; 160.0 (M+H)+.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2675772.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2675773.png)

![N-Ethyl-N-[(1-methylimidazol-2-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2675775.png)

![[2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate](/img/structure/B2675781.png)